2-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Overview
Description
2-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a compound with complex structure, showing interesting properties for various scientific and industrial applications. Its backbone structure includes benzamide, triazolopyridazine, and thiophene moieties, linked together with a fluorine substitution which potentially enhances its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step procedures including:
Step 1: Formation of the triazolopyridazine intermediate
Step 2: Introduction of the thiophene ring
Step 3: Final benzamide coupling and fluorination
Industrial Production Methods: The production on an industrial scale would incorporate optimized reaction conditions such as precise temperature controls, use of catalysts, and solvents to maximize yield and purity. Standard procedures might include high-pressure liquid chromatography for purification and mass spectrometry for product confirmation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Involves reagents such as hydrogen peroxide or potassium permanganate, leading to higher oxidation states of the compound.
Reduction: Typical agents could be sodium borohydride or lithium aluminum hydride, reducing functional groups within the compound.
Substitution: Halogen substitution reactions might involve nucleophilic or electrophilic halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophilic substitution using sodium methoxide in methanol
Major Products: The products formed depend on the reaction type; for example, oxidation might yield a sulfone derivative, while substitution could introduce different halogens into the molecule.
Scientific Research Applications
Chemistry: The compound serves as a precursor or intermediate in organic synthesis, enabling the formation of more complex molecules. Biology: In biological studies, this compound might interact with enzymes or receptors, offering insights into its biochemical pathways. Medicine: Its structure suggests potential pharmaceutical applications, such as binding to specific protein targets, possibly exerting therapeutic effects. Industry: Used in material sciences, this compound could contribute to the development of new materials with unique chemical properties.
Mechanism of Action
Mechanism: The exact mechanism of action depends on the application. For pharmaceutical purposes, it likely involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. Molecular Targets and Pathways:
Enzymes: Could inhibit or activate enzymes involved in metabolic pathways.
Receptors: May act as an agonist or antagonist, modulating receptor activity and subsequent signaling cascades.
Comparison with Similar Compounds
2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
Properties
IUPAC Name |
2-fluoro-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5OS/c23-17-8-2-1-7-16(17)22(29)24-15-6-3-5-14(13-15)18-10-11-20-25-26-21(28(20)27-18)19-9-4-12-30-19/h1-13H,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOKTWUQHKSWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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